4-羟基-1-氧代-1,2-二氢异喹啉-3-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

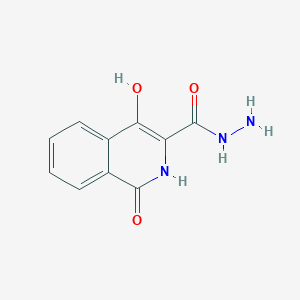

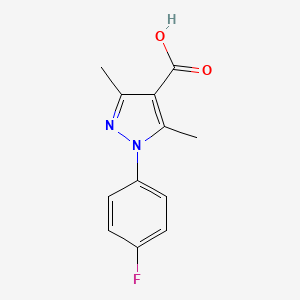

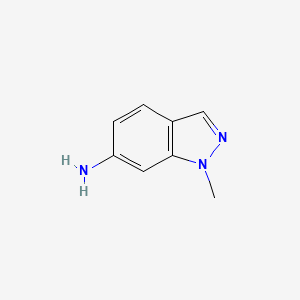

“4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” is a chemical compound that has been studied for its potential anti-HIV-1 and antibacterial activities . It is a novel compound that has been designed and synthesized as part of efforts to develop new molecules in response to the emergence of drug resistance to existing antibacterial and anti-HIV-1 therapeutics .

Synthesis Analysis

The compound is synthesized as part of a series of novel N’-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives . The synthesis process involves the design of a scaffold that is similar in orientation to other inhibitors of the HIV integrase in its active site .Molecular Structure Analysis

The molecular structure of “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” is unique due to its roles in natural and synthetic chemistry and its biological and pharmacological activities . The compound displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .Chemical Reactions Analysis

The chemical reactions involving “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” are part of the process of designing and synthesizing the compound . The compound is evaluated for its ability to block both the IN ST process and cell-based HIV-1 replication .科学研究应用

Synthesis of Amino Acid Derived Quinolin-2 (1H)-one Enamines

This compound has been developed as a heterocyclic enol containing a Michael acceptor. It participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .

Green Chemistry Applications

The compound is used in green chemistry principles, which guide us to ideal synthesis. An ideal synthesis leads to the desired product with the highest efficiency in the least number of steps and the reagents used in it are at an environmentally acceptable level .

Multi-component Reactions (MCR)

The compound is used in multi-component reactions (MCR), which are generally referred to the reactions in which two or more reagents react together and lead a product while the basic atoms of the reagents are present .

Isocyanide-based Multicomponent Reactions (IMCRs)

The compound is used in isocyanide-based multicomponent reactions (IMCRs) which have attended great concentration to scientists because of the many advantages including their intrinsic atom efficiency, synthetic potential, reliable performance, convergent nature, creation of molecular diversity .

Antifungal Activity

The synthesized 4-hydroxy-2-quinolone analogs, which are similar to the compound , have been screened for their antifungal activity against a pathogenic fungus Aspergillus flavus .

Antibacterial Activity

The synthesized 4-hydroxy-2-quinolone analogs have also been screened for their antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .

Antiproliferative Activity

The compound has been used in studies involving 59 cell lines obtained from lung, colon, brain, ovary, kidney, prostate, and breast tumors and human leukemia and melanoma .

Synthesis of Related Four-membered to Seven-membered Heterocycles

The compound is used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

未来方向

The future directions for research on “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” involve further structural modification to improve potencies . The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold provides an acceptable chemical template for synthetic modification, probably resulting in compounds with further promising anti-HIV-1 and antibacterial potencies .

属性

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)9(15)12-7/h1-4,14H,11H2,(H,12,15)(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUFEFMECHJRBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)NN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901161290 |

Source

|

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide | |

CAS RN |

104926-86-5 |

Source

|

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104926-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![{(Z)-[3-(2-chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate](/img/structure/B1300697.png)

![N-(benzylideneamino)-3-[(4-fluorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B1300705.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)